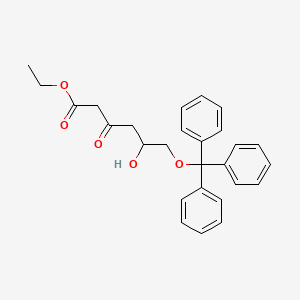
Ethyl 5-hydroxy-3-oxo-6-(triphenylmethoxy)hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-hydroxy-3-oxo-6-(triphenylmethoxy)hexanoate is a complex organic compound characterized by its unique structure, which includes an ester group, a hydroxyl group, a ketone group, and a triphenylmethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-hydroxy-3-oxo-6-(triphenylmethoxy)hexanoate typically involves multiple steps. One common method starts with the esterification of 5-hydroxy-3-oxohexanoic acid with ethanol in the presence of an acid catalyst to form ethyl 5-hydroxy-3-oxohexanoate. This intermediate is then reacted with triphenylmethanol under acidic conditions to introduce the triphenylmethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-hydroxy-3-oxo-6-(triphenylmethoxy)hexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 5-oxo-3-oxo-6-(triphenylmethoxy)hexanoic acid.
Reduction: Formation of ethyl 5-hydroxy-3-hydroxy-6-(triphenylmethoxy)hexanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 5-hydroxy-3-oxo-6-(triphenylmethoxy)hexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 5-hydroxy-3-oxo-6-(triphenylmethoxy)hexanoate involves its interaction with specific molecular targets. The hydroxyl and ketone groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The triphenylmethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 5-hydroxy-3-oxohexanoate: Lacks the triphenylmethoxy group, making it less lipophilic.
Ethyl 5-oxo-3-oxohexanoate: Lacks the hydroxyl group, affecting its reactivity and hydrogen bonding potential.
Ethyl 5-hydroxy-3-oxo-6-methoxyhexanoate: Contains a methoxy group instead of a triphenylmethoxy group, resulting in different chemical properties.
Uniqueness
Ethyl 5-hydroxy-3-oxo-6-(triphenylmethoxy)hexanoate is unique due to the presence of the triphenylmethoxy group, which significantly influences its chemical properties and potential applications. This group enhances the compound’s stability, lipophilicity, and ability to interact with various molecular targets.
Propiedades
Número CAS |
110388-34-6 |
|---|---|
Fórmula molecular |
C27H28O5 |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
ethyl 5-hydroxy-3-oxo-6-trityloxyhexanoate |
InChI |
InChI=1S/C27H28O5/c1-2-31-26(30)19-24(28)18-25(29)20-32-27(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-17,25,29H,2,18-20H2,1H3 |
Clave InChI |
VQQHESLRAUJTSX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)CC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



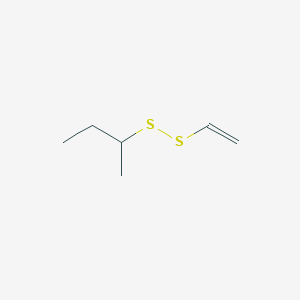
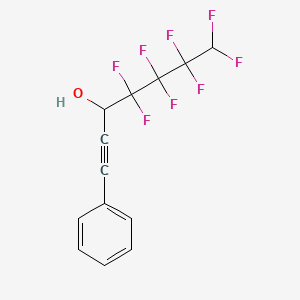
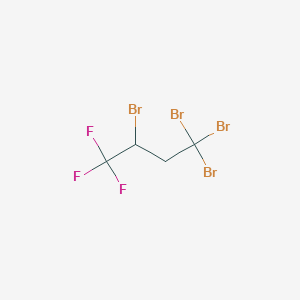
![2-[4-(4-Cyanophenoxy)phenoxy]-N-[(dipropylamino)sulfanyl]propanamide](/img/structure/B14328379.png)
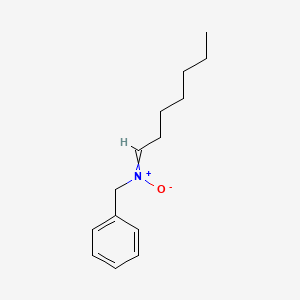
![Benzoic acid, 2-[[(5-carboxypentyl)amino]carbonyl]-](/img/structure/B14328403.png)
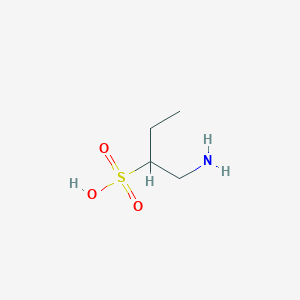
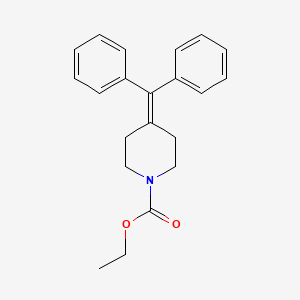
![12-Methyl-3-[(12-methyltetradecanoyl)oxy]tetradecanoic acid](/img/structure/B14328409.png)
![1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene](/img/structure/B14328414.png)
![N-[(4-Methoxyphenyl)carbamoyl]phosphoramidic dichloride](/img/structure/B14328423.png)
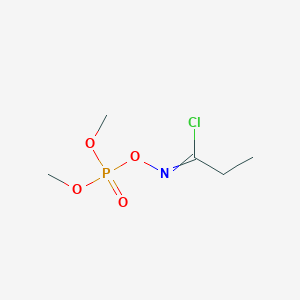
![N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine](/img/structure/B14328430.png)
